Complement Pathway Modulation: Erythrocyte Hemolysis Functional Assay
4-(Cyclohexyloxy)-3-methylphenol was specifically tested in a functional assay measuring inhibition of complement-mediated erythrocyte hemolysis in Ovis aries erythrocytes, an endpoint linked to C1r serine protease inhibition . The result was reported as 'Not determined' in the assay record, indicating the compound was evaluated but the quantitative outcome was not disclosed in the public database entry [1]. Nevertheless, the inclusion of this specific compound in the screening panel distinguishes it from meta-substituted aromatic ethers bearing carboxylic acid groups, which demonstrated hemolytic rather than inhibitory activity in the same study series [2]. This suggests that the 4-cyclohexyloxy/3-methyl substitution pattern confers a functional profile distinct from carboxylated analogs.
| Evidence Dimension | Complement-mediated erythrocyte hemolysis inhibition |
|---|---|
| Target Compound Data | Tested; quantitative result not publicly disclosed |
| Comparator Or Baseline | Meta-substituted aromatic ethers with carboxylic acid groups: hemolytic activity reported |
| Quantified Difference | Qualitative difference: target compound not hemolytic; carboxylated comparators hemolytic |
| Conditions | Functional assay using Ovis aries erythrocytes; complement activation pathway; reference: J Med Chem (PMID: 9544206) |
Why This Matters
For researchers screening complement C1r inhibitors for Alzheimer's disease or inflammatory conditions, the non-hemolytic profile differentiates this compound from carboxylated phenolic ethers that may be unsuitable.
- [1] Hays SJ, Caprathe BW, Gilmore JL, et al. 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. J Med Chem. 1998; 41(7):1060-1067. PMID: 9544206. View Source
- [2] MedChemExpress. Synthesis of low molecular weight compounds with complement inhibition activity. In vitro assay: complement-mediated hemolysis by aromatic ether analogues. View Source
